REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]=[O:9])[CH:5]=[N:6][CH:7]=1.[C:10]1(B(O)O)[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]=1.C([O-])(=O)C.[K+]>CCO.O>[C:10]1([C:2]2[CH:7]=[N:6][CH:5]=[C:4]([CH:3]=2)[CH:8]=[O:9])[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)C=O
|
Name
|
EtOH H2O
|
Quantity
|
17.8 mL
|
Type
|
solvent
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)B(O)O
|
Name
|
potassium acetate
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II)
|
Quantity
|
0.084 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 80° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
triturated in EtOH
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with DCM
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified residue by column chromatography (2-25% EtOAc/hexanes)
|
Type
|
CONCENTRATION
|
Details
|
The clean fractions were concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCCC1)C=1C=NC=C(C=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |